molecular formula C14H13BO4 B12092142 Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]- CAS No. 420800-55-1

Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]-

Cat. No.: B12092142
CAS No.: 420800-55-1
M. Wt: 256.06 g/mol
InChI Key: ZZCHISPSGSGSLZ-UHFFFAOYSA-N
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Description

Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]-, is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a formyl group and a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The process typically requires the use of high-purity reagents and catalysts to ensure the desired product yield and purity. The reaction is carried out in a suitable solvent, such as toluene or ethanol, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]-, can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include boronic esters, alcohols, and substituted phenyl derivatives .

Scientific Research Applications

Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]-, has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the design of enzyme inhibitors and as a probe for studying biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in cancer treatment.

    Industry: Utilized in the development of advanced materials, such as polymers and sensors.

Mechanism of Action

The mechanism of action of boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The boronic acid group can interact with specific molecular targets, such as serine proteases, by forming a stable boronate ester, thereby inhibiting the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Formylphenylboronic acid
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Uniqueness

Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]-, is unique due to the presence of both formyl and phenylmethoxy substituents on the phenyl ring. This structural feature imparts distinct reactivity and properties compared to other formylphenylboronic acids. The phenylmethoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds .

Properties

CAS No.

420800-55-1

Molecular Formula

C14H13BO4

Molecular Weight

256.06 g/mol

IUPAC Name

(2-formyl-6-phenylmethoxyphenyl)boronic acid

InChI

InChI=1S/C14H13BO4/c16-9-12-7-4-8-13(14(12)15(17)18)19-10-11-5-2-1-3-6-11/h1-9,17-18H,10H2

InChI Key

ZZCHISPSGSGSLZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1OCC2=CC=CC=C2)C=O)(O)O

Origin of Product

United States

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